Molecular Weight and Lipophilicity: Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate vs. Non-Chlorinated Analog
The presence of the 4-chloro substituent confers a measurable increase in both molecular weight and lipophilicity (LogP) compared to the non-chlorinated methyl pyrazolo[1,5-a]pyridine-3-carboxylate (CAS 63237-84-3). The target compound (C9H7ClN2O2) has a molecular weight of 210.62 g/mol and a calculated LogP of 1.5 [1]. The non-chlorinated analog (C9H8N2O2) has a molecular weight of 176.17 g/mol . This represents a 19.6% increase in molecular weight attributable to the chlorine atom, which also contributes to the increased LogP value.
| Evidence Dimension | Molecular weight and lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | MW: 210.62 g/mol; LogP: 1.5 |
| Comparator Or Baseline | Methyl pyrazolo[1,5-a]pyridine-3-carboxylate (CAS 63237-84-3): MW: 176.17 g/mol; LogP: Not explicitly stated for this comparator but lower than 1.5 based on absence of Cl |
| Quantified Difference | MW difference: +34.45 g/mol (+19.6%); LogP increase estimated based on typical halogen contributions |
| Conditions | Calculated properties based on molecular formula and structure (Molaid database and LookChem database) |
Why This Matters
Lipophilicity directly influences membrane permeability, solubility, and metabolic stability in drug candidates; selecting the chlorinated vs. non-chlorinated analog allows medicinal chemists to fine-tune these critical ADME parameters early in lead optimization.
- [1] Molaid. 4-氯吡唑并[1,5-a]吡啶-3-羧酸乙酯 | 1167056-15-6. https://www.molaid.com/MS_192550 View Source
